molecular formula C13H15NO3 B14916054 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Cat. No.: B14916054
M. Wt: 233.26 g/mol
InChI Key: RBJUJPJJDJQFPS-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a benzoazepine core (a seven-membered ring with one nitrogen atom) and a [1,3]dioxolane ring (a five-membered oxygen-containing ring) fused at the 4-position. The 6-methyl substituent on the benzazepine moiety likely enhances steric and electronic properties, influencing reactivity and biological interactions. Spiro compounds are notable for their conformational rigidity, which can improve metabolic stability and binding selectivity compared to non-spiro analogs .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6'-methylspiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one

InChI

InChI=1S/C13H15NO3/c1-9-3-2-4-11-10(9)7-13(8-12(15)14-11)16-5-6-17-13/h2-4H,5-8H2,1H3,(H,14,15)

InChI Key

RBJUJPJJDJQFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3(CC(=O)NC2=CC=C1)OCCO3

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl

Biological Activity

6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex heterocyclic compound notable for its unique spiro structure that combines a benzo[b]azepine ring with a dioxolane moiety. This structural configuration suggests diverse potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of 233.26 g/mol. The presence of functional groups such as the methyl group at the 6-position and the carbonyl group at the 2-position contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one exhibit various biological activities. Notably, derivatives of benzo[b]azepines have been studied for their potential as:

  • Anticancer agents : Compounds in this class have shown promise in inhibiting tumor cell proliferation.
  • Antioxidants : Some derivatives exhibit significant antioxidant properties.
  • Anti-inflammatory agents : Certain compounds have demonstrated the ability to reduce inflammatory responses.

Anticancer Activity

A study on benzodioxole derivatives highlighted that certain compounds exhibited potent anticancer activities against Hep3B liver cancer cells. For instance, compound 2a significantly reduced alpha-fetoprotein (α-FP) secretion and induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent comparable to doxorubicin .

CompoundIC50 (μM)MechanismCell Line
Compound 2a7.4G2-M phase arrestHep3B
Doxorubicin7.4G2-M phase arrestHep3B

Antioxidant Activity

In vitro studies using the DPPH assay indicated that various synthesized compounds demonstrated significant antioxidant activity. For example, compound 2a showed an IC50 value of 39.85 µM compared to Trolox's IC50 of 7.72 µM .

The mechanisms underlying the biological activity of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one are not fully elucidated but may involve:

  • PARP Inhibition : Similar compounds have been shown to inhibit PARP-1 and PARP-2 enzymes, leading to enhanced apoptosis in cancer cells through synthetic lethality .
  • Cell Cycle Modulation : The ability to induce cell cycle arrest at specific phases is a crucial mechanism for anticancer activity .

Comparative Analysis with Related Compounds

The uniqueness of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one lies in its spiro configuration combined with a dioxolane ring system. This complexity may confer distinct biological properties not observed in simpler analogs.

Compound NameStructure TypeBiological ActivityUnique Features
BenzodiazepinesAromatic HeterocyclesAnxiolyticSimpler structure; lacks spiro configuration
6-Methylbenzothiazole DerivativesHeterocyclicAntimicrobialContains sulfur; different activity profile

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzazepine Derivatives

(a) 2,3-Dihydro-[1H]-2-benzazepine (Compound 35)
  • Structure: A non-spiro benzazepine lacking the dioxolane ring.
  • Synthesis : Prepared via nucleophilic substitution using potassium carbonate and thiocresol .
(b) (4SR,5RS)-4,5-Dihydroxy-2-(4-methylphenyl)sulfonyl-2,3-dihydro-[1H]-2-benzazepine (Compound 36)
  • Functional Impact : The sulfonyl group enhances electrophilicity, while hydroxyl groups increase hydrophilicity, contrasting with the lipophilic dioxolane in the target compound .

Dioxolane-Containing Analogs

(a) MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)
  • Structure: Shares the benzo[d][1,3]dioxolane moiety but has a quinazolinone core instead of benzazepine.
  • Biological Activity : Acts as a SIRT1 inhibitor , suggesting that the dioxolane ring may contribute to target binding .
  • Comparison : The benzazepine core in the target compound may offer distinct binding modes due to differences in ring size and nitrogen placement.

Heterocyclic Systems with Similar Substituents

(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Structure: A thiazolo-pyrimidine derivative with methyl and cyano groups.
  • Functional Insights: The cyano group enhances electrophilicity, while methyl substituents improve lipophilicity, similar to the 6-methyl group in the target compound .
(b) 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Structure : A pyrimido-quinazoline system with a methylfuran substituent.
  • Comparison: The fused quinazoline core increases planarity, contrasting with the non-planar spiro system of the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound Spiro benzazepine 6-methyl, [1,3]dioxolane Not reported Not reported N/A
2,3-Dihydro-[1H]-2-benzazepine (35) Benzazepine None Not reported Not reported
MHY2251 Quinazolinone Benzo[d][1,3]dioxolane Not reported SIRT1 inhibition
Compound 11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, cyano 243–246 Not reported
Compound 12 Pyrimido-quinazoline 5-Methylfuran, cyano 268–269 Not reported

Key Research Findings

  • Spiro vs. Non-Spiro Systems: The spiro junction in the target compound likely enhances conformational rigidity, improving pharmacokinetic properties compared to linear benzazepines like Compound 35 .
  • Dioxolane Impact : The [1,3]dioxolane ring may increase lipophilicity and oxidative stability relative to hydroxylated analogs (e.g., Compound 36) .

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